1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene
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Overview
Description
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene: is an organic compound with the molecular formula C9H8F3NO2S It is characterized by the presence of two methyl groups, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene typically involves the nitration of 1,2-dimethyl-3-(trifluoromethylthio)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethylthio group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethylthio group.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 1,2-dimethyl-5-amino-3-(trifluoromethylthio)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of 1,2-dicarboxy-5-nitro-3-(trifluoromethylthio)benzene.
Scientific Research Applications
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical compounds.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The trifluoromethylthio group can influence the compound’s lipophilicity and stability. These properties can modulate the compound’s interactions with molecular targets and pathways, such as enzymes or receptors, in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-5-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical and physical properties.
1,2-Dimethyl-3-(trifluoromethylthio)benzene:
1,2-Dimethyl-5-amino-3-(trifluoromethylthio)benzene:
Uniqueness
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethylthio group on the benzene ring imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8F3NO2S |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
1,2-dimethyl-5-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3NO2S/c1-5-3-7(13(14)15)4-8(6(5)2)16-9(10,11)12/h3-4H,1-2H3 |
InChI Key |
UWBNGLLQAPVUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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